

# Application of PEG-23 Lauryl Ether in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Polyethylene Glycol 23 Lauryl Ether (PEG-23 Lauryl Ether), also known as Brij 35 or Laureth-23, in the formulation of various drug delivery systems. This nonionic surfactant is a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

## **Core Applications and Mechanisms of Action**

PEG-23 lauryl ether is a versatile excipient employed in pharmaceutical formulations due to its excellent emulsifying, solubilizing, and stabilizing properties.[1] Its primary applications in drug delivery revolve around overcoming the challenges associated with hydrophobic drugs.

Key applications include:

- Solubilizing Agent: For poorly soluble drugs, PEG-23 lauryl ether increases solubility by
  forming micelles in aqueous solutions, which can encapsulate the hydrophobic drug
  molecules.[2] This enhances the drug's concentration in the dissolution medium, a critical
  factor for bioavailability.
- Emulsifier in Nanoemulsions and Microemulsions: With a high hydrophilic-lipophilic balance (HLB) of approximately 16.9, PEG-23 lauryl ether is an effective emulsifier for creating stable



oil-in-water (o/w) nanoemulsions and microemulsions.[3] These systems can significantly improve the oral bioavailability of lipophilic drugs.

- Stabilizer in Niosomes: PEG-23 lauryl ether can be a key component in the formation of niosomes, which are vesicular drug delivery systems. These structures can encapsulate both hydrophilic and lipophilic drugs, offering controlled release and improved stability.
- Component in Self-Emulsifying Drug Delivery Systems (SEDDS): Its surfactant properties
  are crucial in the formulation of SEDDS, which spontaneously form fine oil-in-water
  emulsions in the gastrointestinal tract.

The mechanism of action of PEG-23 lauryl ether in these systems is primarily physicochemical. By reducing the interfacial tension between oil and water phases, it facilitates the formation of small, stable droplets, thereby increasing the surface area for drug absorption. The polyethylene glycol (PEG) chains on the molecule's surface can also provide a steric barrier, preventing the aggregation of particles and enhancing the stability of the formulation.

### **Quantitative Data Summary**

The following tables summarize key quantitative parameters for PEG-23 lauryl ether and its application in various drug delivery formulations.

| Parameter                            | Value                                                        | Reference |  |
|--------------------------------------|--------------------------------------------------------------|-----------|--|
| Synonyms                             | Brij 35, Laureth-23,<br>Polyoxyethylene (23) Lauryl<br>Ether | [1][3]    |  |
| HLB Value                            | 16.9                                                         | [3]       |  |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM in water                                       | [2]       |  |
| Aggregation Number                   | 40                                                           |           |  |

Table 1: Physicochemical Properties of PEG-23 Lauryl Ether



| Formula<br>tion<br>Type | Drug<br>(Exampl<br>e)                  | PEG-23 Lauryl Ether Concent ration (% w/w)            | Oil<br>Phase<br>(Exampl<br>e)        | Co-<br>surfacta<br>nt<br>(Exampl<br>e) | Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Encaps<br>ulation<br>Efficien<br>cy (%) |
|-------------------------|----------------------------------------|-------------------------------------------------------|--------------------------------------|----------------------------------------|--------------------------|--------------------------------------|-----------------------------------------|
| Nanoem<br>ulsion        | Poorly<br>soluble<br>API               | 5 - 20                                                | Medium<br>Chain<br>Triglyceri<br>des | Ethanol,<br>Propylen<br>e Glycol       | 20 - 200                 | < 0.3                                | > 85                                    |
| Microem<br>ulsion       | Ciproflox<br>acin,<br>Levofloxa<br>cin | 10 - 30 (in Surfactan t/Co- surfactan t mix)          | Clove Oil                            | Isopropa<br>nol                        | 10 - 100                 | < 0.2                                | > 90                                    |
| Niosome                 | Flurbiprof<br>en                       | 20 - 50<br>(in<br>Surfactan<br>t/Cholest<br>erol mix) | -                                    | Cholester<br>ol                        | 150 - 500                | < 0.4                                | 75 - 85                                 |

Table 2: Example Formulation Parameters with PEG-23 Lauryl Ether

## **Experimental Protocols**

Detailed methodologies for the preparation and characterization of drug delivery systems utilizing PEG-23 lauryl ether are provided below.

# Protocol for Oil-in-Water (o/w) Nanoemulsion Preparation

This protocol describes a high-pressure homogenization method for preparing an o/w nanoemulsion for a poorly soluble drug.



#### Materials:

- Poorly soluble Active Pharmaceutical Ingredient (API)
- PEG-23 Lauryl Ether (Surfactant)
- Medium Chain Triglycerides (MCT) (Oil Phase)
- Ethanol (Co-surfactant)
- Purified Water (Aqueous Phase)

- Oil Phase Preparation: Dissolve the API in the MCT oil at a predetermined concentration.
   Gentle heating and stirring may be required to ensure complete dissolution. Add the required amount of PEG-23 lauryl ether and ethanol to the oil phase and mix until a homogenous solution is formed.
- Aqueous Phase Preparation: Prepare the purified water in a separate vessel.
- Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.
- High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). Maintain the temperature of the system using a cooling bath.
- Characterization:
  - Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
  - Zeta Potential: Measure to assess the stability of the nanoemulsion.
  - Encapsulation Efficiency: Separate the free drug from the nanoemulsion using ultracentrifugation and quantify the drug in the supernatant and the pellet using a validated



analytical method (e.g., HPLC). The encapsulation efficiency is calculated as: EE (%) =  $[(Total Drug - Free Drug) / Total Drug] \times 100$ 



Click to download full resolution via product page

Caption: Workflow for o/w Nanoemulsion Preparation.

## **Protocol for Microemulsion Preparation**

This protocol outlines the water titration method for preparing a microemulsion.

#### Materials:

- API
- PEG-23 Lauryl Ether (Surfactant)



- Isopropanol (Co-surfactant)
- Clove Oil (Oil Phase)
- Purified Water (Aqueous Phase)

- Preparation of Surfactant-Co-surfactant Mixture (Smix): Prepare different weight ratios of PEG-23 lauryl ether and isopropanol (e.g., 1:1, 2:1, 1:2).
- Construction of Pseudo-Ternary Phase Diagram:
  - For each Smix ratio, prepare mixtures of oil and Smix at different weight ratios (e.g., 1:9, 2:8, ..., 9:1).
  - Titrate each oil-Smix mixture with water dropwise while stirring continuously.
  - Observe the transition from a turbid to a transparent and homogenous solution, which indicates the formation of a microemulsion.
  - Plot the results on a ternary phase diagram to identify the microemulsion region.
- Drug Loading: Select a formulation from the microemulsion region and dissolve the API in the oil phase before the titration step.
- Characterization:
  - Globule Size and PDI: Analyze using DLS.
  - Viscosity and Refractive Index: Measure to confirm microemulsion properties.
  - Drug Content: Determine using a suitable analytical method.





Click to download full resolution via product page

Caption: Workflow for Microemulsion Preparation.



# Protocol for Niosome Preparation by Thin Film Hydration

This protocol details the thin film hydration technique for niosome formulation.

#### Materials:

- API (hydrophilic or lipophilic)
- PEG-23 Lauryl Ether (Non-ionic surfactant)
- Cholesterol (Stabilizer)
- Chloroform/Methanol mixture (Organic solvent)
- Phosphate Buffered Saline (PBS) (Aqueous phase)

- Lipid Film Formation: Dissolve PEG-23 lauryl ether and cholesterol in the organic solvent mixture in a round-bottom flask. If the API is lipophilic, dissolve it in this step.
- Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
- Hydration: Hydrate the thin film with PBS (containing the hydrophilic API, if applicable) by
  rotating the flask at a temperature above the gel-liquid transition temperature of the
  surfactant. This will lead to the formation of multilamellar vesicles (MLVs).
- Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles or ULVs), the niosomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of defined pore sizes.
- Purification: Remove the un-entrapped drug by dialysis or centrifugation.
- Characterization:
  - Vesicle Size, PDI, and Zeta Potential: Analyze using DLS.



- Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
- Entrapment Efficiency: Calculate as described for nanoemulsions.



Click to download full resolution via product page

Caption: Workflow for Niosome Preparation.

## **In-Vitro Drug Release Study Protocol**

This protocol describes a common method for evaluating the in-vitro release of a drug from a nano-formulation using a dialysis bag method.

#### Materials:

- Drug-loaded nano-formulation (Nanoemulsion, Microemulsion, or Niosome)
- Dialysis membrane (with appropriate molecular weight cut-off)
- Release medium (e.g., PBS pH 7.4, simulated gastric/intestinal fluid)
- Magnetic stirrer and water bath



- Preparation: Pre-soak the dialysis membrane in the release medium.
- Loading: Place a known volume of the drug-loaded nano-formulation into the dialysis bag and seal both ends.
- Release Study: Immerse the sealed dialysis bag in a known volume of the release medium in a beaker placed in a water bath maintained at 37°C with constant stirring.
- Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

### Conclusion

PEG-23 lauryl ether is a highly effective and versatile nonionic surfactant for the formulation of advanced drug delivery systems, particularly for improving the solubility and bioavailability of poorly water-soluble drugs. Its application in nanoemulsions, microemulsions, and niosomes provides a robust platform for the development of novel therapeutics. The protocols and data presented here serve as a valuable resource for researchers and formulation scientists working in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro release testing methods for vitamin E nanoemulsions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]



- 3. ijnnonline.net [ijnnonline.net]
- To cite this document: BenchChem. [Application of PEG-23 Lauryl Ether in Advanced Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227228#application-of-peg-23-lauryl-ether-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com